Diphenoxylate is synthesized from chemical precursors related to normethadone and norpethidine. It is classified as an opioid antidiarrheal agent and is regulated as a controlled substance due to its potential for abuse and dependence . The classification of diphenoxylate falls under the broader category of true alkaloids, which are nitrogen-containing compounds derived from amino acids .
The synthesis of diphenoxylate involves several key steps:
This synthetic pathway illustrates the complexity involved in producing diphenoxylate, highlighting its medicinal chemistry background .
Diphenoxylate has a molecular formula of and a molar mass of approximately 452.598 g/mol. Its structural representation includes a piperidine ring, which is characteristic of many opioid compounds. The IUPAC name for diphenoxylate is 4-(4-phenyl-4-hydroxy-1-piperidinyl)butanoic acid .
The three-dimensional structure can be visualized using various chemical modeling software, which allows researchers to study its interactions with biological targets.
Diphenoxylate undergoes various chemical reactions, particularly in its metabolic pathways:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with diphenoxylate use .
Diphenoxylate operates by binding to opioid receptors in the gastrointestinal tract, specifically the mu-opioid receptors. This binding action leads to:
This mechanism effectively reduces diarrhea symptoms by allowing more time for water absorption and solidification of stool .
These properties are essential for formulating effective pharmaceutical products that ensure patient safety and efficacy .
Diphenoxylate is primarily used in clinical settings for:
Due to its opioid nature, it is also studied within pharmacological research focusing on pain management and gastrointestinal motility disorders .
Pharmacological Classification:Lonox is classified as an antidiarrheal and antimotility agent. Diphenoxylate, a phenylpiperidine derivative and meperidine congener, functions as a μ-opioid and δ-opioid receptor agonist within the myenteric and submucosal plexuses of the enteric nervous system [1] [3]. It inhibits acetylcholine release, thereby reducing intestinal segmentation contractions, prolonging transit time, and enhancing fluid absorption. Atropine sulfate, an antimuscarinic agent, is included at a minimal concentration (0.025 mg per 2.5 mg diphenoxylate) solely to deter deliberate overdose through induction of unpleasant anticholinergic effects (e.g., dry mouth, tachycardia) [1] [7]. The combination is designated a Schedule V controlled substance under U.S. regulations due to its low abuse potential when formulated with atropine, whereas diphenoxylate alone is Schedule II [3] [7].
Table 1: Pharmacological Profiles of Lonox Components
Component | Mechanism of Action | Primary Target | Protein Binding | Metabolism & Elimination |
---|---|---|---|---|
Diphenoxylate | μ-/δ-Opioid receptor agonist; inhibits acetylcholine release | Enteric nervous system presynaptic receptors | 74–95% | Hepatic hydrolysis to active metabolite (difenoxin); fecal (49%)/renal (14%) excretion |
Atropine sulfate | Competitive muscarinic acetylcholine receptor antagonist | Peripheral and central muscarinic receptors | Moderate | Hepatic; renal excretion |
Therapeutic Indications:
Lonox is strictly contraindicated in infectious diarrhea (e.g., Clostridioides difficile, toxigenic E. coli), where reduced motility may prolong toxin exposure and precipitate toxic megacolon [1] [7].
The development of diphenoxylate-atropine combination emerged from mid-20th century efforts to optimize opioid-derived antidiarrheals while curbing abuse:
Table 2: Key Milestones in Diphenoxylate/Atropine Development
Year | Event | Significance |
---|---|---|
1956 | Synthesis by Paul Janssen | First opioid analog designed for antidiarrheal use |
1960s | Combination with atropine proposed | Introduced abuse-deterrent properties |
1970 | FDA approval (Lomotil®) | First commercially available fixed-dose combination |
1975 | Inclusion in WHO Essential Medicines List | Global recognition for diarrhea management |
2000s | Generic versions (e.g., Lonox) marketed | Improved accessibility and cost-effectiveness |
Parallel developments included loperamide (1976), another Janssen opioid derivative engineered for minimal CNS penetration, which later surpassed diphenoxylate in safety for non-prescription use [7]. However, Lonox remains clinically distinct due to its atropine-mediated deterrent and prescription-only status for moderate-severe diarrhea.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7